4-benzoyl-N-methylbenzamide
Description
These compounds share a benzamide backbone (a benzene ring linked to a carboxamide group) with modifications at the 4-position of the benzene ring and/or the nitrogen atom. Key analogs include:
- 4-Methoxy-N-methylbenzamide (C₉H₁₁NO₂, MW 165.19 g/mol)
- 4-Hydroxy-N-methylbenzamide (C₈H₉NO₂, MW 151.16 g/mol)
- 4-Methyl-N-phenylbenzamide (C₁₄H₁₃NO, MW 211.26 g/mol)
- 4-Chloro-N-(2-methoxyphenyl)benzamide (C₁₄H₁₂ClNO₂, MW 261.70 g/mol)
These derivatives are synthesized via condensation reactions between substituted benzoic acids and amines, often involving reflux conditions or hydrazine intermediates . Their structural diversity enables exploration of substituent effects on physicochemical properties and intermolecular interactions.
Properties
IUPAC Name |
4-benzoyl-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-16-15(18)13-9-7-12(8-10-13)14(17)11-5-3-2-4-6-11/h2-10H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBZCLCFRJFVJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-methylbenzamide typically involves the condensation of benzoic acid derivatives with N-methylbenzamide. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves catalytic processes. For instance, the use of copper-based metal-organic frameworks to promote oxidative couplings has been reported to achieve high conversion rates and yields . These methods are designed to be efficient and environmentally friendly, aligning with the principles of green chemistry.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl alcohol derivatives, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 4-benzoyl-N-methylbenzamide and its derivatives. For instance, research focusing on related compounds has shown promising in vitro activity against several cancer cell lines. The design of these compounds often involves modifications to the benzamide structure to enhance biological activity.
- Case Study: A study synthesized new derivatives of this compound, which demonstrated significant inhibitory effects on cancer cell proliferation. The derivatives were evaluated using various assays that measured cell viability and apoptosis induction, indicating their potential as anticancer agents .
Neuroprotective Effects
Benzamide derivatives have been investigated for their neuroprotective effects, particularly in conditions such as Alzheimer's disease. Compounds similar to this compound have shown promise as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative disorders.
- Case Study: A study reported that certain benzamide derivatives exhibited strong acetylcholinesterase inhibitory activity, suggesting their potential therapeutic applications in Alzheimer's disease treatment .
Material Science Applications
The compound has also been explored in the synthesis of nanomaterials, where its chemical structure can influence the properties of nanoparticles used in drug delivery systems.
- Case Study: Research indicated that incorporating this compound into nanoparticle formulations improved drug loading efficiency and release profiles, enhancing therapeutic efficacy .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its pharmacological properties. Various studies have systematically modified the benzamide structure to identify key functional groups that enhance biological activity.
- Data Table: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Halogen Substitution | Increased potency |
| Alkyl Chain Length Variation | Altered solubility |
| Functional Group Addition | Enhanced selectivity |
Mechanism of Action
The mechanism of action of 4-benzoyl-N-methylbenzamide involves its interaction with molecular targets through its benzoyl and amide functional groups. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its amide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines .
Comparison with Similar Compounds
Table 1: Key Properties of N-Methylbenzamide Derivatives
Substituent Effects on Molecular Interactions
- Hydrogen Bonding :
- Steric and Electronic Effects: Chloro Substituents (e.g., 4-Chloro-N-(2-methoxyphenyl)benzamide): Increase molecular weight and electronegativity, influencing reactivity and crystal packing via halogen interactions . Methoxy vs.
Q & A
What are the recommended synthetic routes for 4-benzoyl-N-methylbenzamide, and how can reaction conditions be optimized?
Level: Basic
Answer:
The synthesis of this compound typically involves coupling benzoyl derivatives with methylamine-containing intermediates. A common methodology includes using coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation under mild conditions . For optimization, parameters such as solvent choice (e.g., dichloromethane or acetonitrile), temperature (room temperature to 50°C), and stoichiometric ratios of reagents should be systematically varied. Reaction progress can be monitored via TLC or HPLC, with purification achieved through column chromatography or recrystallization. Hazard assessments, including evaluation of mutagenicity (e.g., Ames testing for intermediates), must precede scale-up .
How can researchers characterize the structural and electronic properties of this compound?
Level: Basic
Answer:
Structural characterization employs:
- X-ray crystallography for precise bond-length and angle measurements (e.g., analogous benzamide derivatives in ).
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and amide conformation.
- FT-IR to identify functional groups (amide C=O stretch ~1650–1700 cm⁻¹).
Electronic properties can be analyzed via UV-Vis spectroscopy (π→π* transitions in aromatic systems) and DFT calculations (e.g., HOMO-LUMO gaps, electrostatic potential maps) . PubChem data (InChI:SVLDZZRLLKVQLK-UHFFFAOYSA-N) provides foundational molecular descriptors .
What advanced strategies resolve contradictions in reported biological activities of this compound analogs?
Level: Advanced
Answer:
Discrepancies in biological data (e.g., enzyme inhibition vs. inactivity) require:
- Dose-response assays to validate activity thresholds.
- Structural-activity relationship (SAR) studies comparing substituent effects (e.g., electron-withdrawing groups on benzoyl rings).
- Orthogonal assays (e.g., SPR for binding kinetics, fluorescence quenching for ligand-protein interactions) to confirm mechanisms . Cross-referencing mutagenicity data (e.g., Ames II testing in ) ensures observed activities are not artifactually linked to toxicity.
How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Level: Advanced
Answer:
DFT calculations (e.g., B3LYP/6-31G* level) model transition states and activation energies for reactions like SNAr (nucleophilic aromatic substitution). Key steps:
Optimize geometries of reactants and intermediates.
Calculate Fukui indices to identify electrophilic sites on the benzoyl ring.
Simulate reaction pathways using solvent continuum models (e.g., PCM for acetonitrile).
Validated models align with experimental outcomes (e.g., regioselectivity in ’s substitution reactions) .
What methodologies ensure purity and stability of this compound during long-term storage?
Level: Basic
Answer:
- Purity assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
- Stability protocols : Store under inert atmosphere (argon) at –20°C, shielded from light.
- Degradation monitoring : Periodic NMR or LC-MS to detect hydrolysis products (e.g., free benzoyl acid). NIST-referenced spectral libraries ensure accurate compound identification .
How do researchers design experiments to elucidate the enzyme inhibition mechanisms of this compound derivatives?
Level: Advanced
Answer:
Mechanistic studies integrate:
- Kinetic assays : Measure IC₅₀ values under varying substrate/enzyme concentrations to distinguish competitive vs. non-competitive inhibition.
- Molecular docking : Use software like AutoDock Vina to predict binding poses in enzyme active sites (e.g., benzothiazole derivatives in ).
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
Correlate results with mutagenesis studies (e.g., alanine-scanning of key residues) to validate interaction sites .
What safety protocols are critical when handling this compound and its intermediates?
Level: Basic
Answer:
- Hazard analysis : Pre-synthesis risk assessment per Prudent Practices in the Laboratory (e.g., evaluating mutagenicity, flammability) .
- PPE : Gloves (nitrile), lab coats, and fume hoods for particulate control.
- Waste disposal : Segregate halogenated solvents (e.g., dichloromethane) for incineration. Sodium pivalate residues require neutralization before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
